6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazine ring.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached to the triazine ring through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine: Similar structure but lacks the ketone group.
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-thione: Similar structure but contains a thione group instead of a ketone group.
Uniqueness
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is unique due to the presence of the ketone group, which can influence its reactivity and interactions with other molecules. This uniqueness may contribute to its specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(4-methylphenyl)methyl]-3-pyrrolidin-1-yl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-6-12(7-5-11)10-13-14(20)16-15(18-17-13)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIBASXLJXPWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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